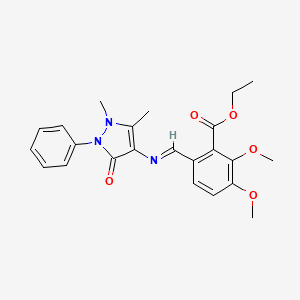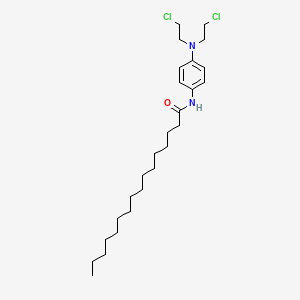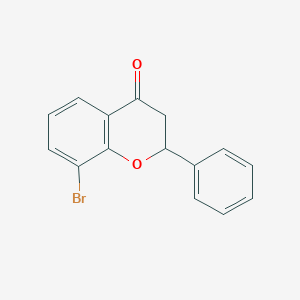
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with acetyl and pent-4-enoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with acetylacetone, followed by the addition of pent-4-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexanones
Wissenschaftliche Forschungsanwendungen
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the presence of the pent-4-enoyl group may facilitate interactions with lipid membranes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylcyclohexanone: Lacks the pent-4-enoyl group, making it less reactive in certain chemical reactions.
2-Acetyl-1-cyclohexanone: Similar structure but different substitution pattern, leading to distinct chemical properties.
Acetylcyclohexanone: A simpler compound with fewer functional groups, used in different applications.
Uniqueness
2-Acetyl-2-(pent-4-enoyl)cyclohexan-1-one is unique due to the presence of both acetyl and pent-4-enoyl groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
71687-25-7 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-acetyl-2-pent-4-enoylcyclohexan-1-one |
InChI |
InChI=1S/C13H18O3/c1-3-4-7-11(15)13(10(2)14)9-6-5-8-12(13)16/h3H,1,4-9H2,2H3 |
InChI-Schlüssel |
GTKSQYIIHXZUDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCCCC1=O)C(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)



![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)

![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)


![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)

![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)

